4-Tert-butylcarbonylaminopiperidine

Description

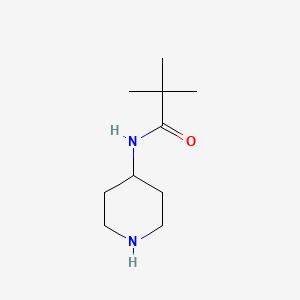

4-Tert-butylcarbonylaminopiperidine (IUPAC: 4-[(tert-butoxycarbonyl)amino]piperidine) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the amine position. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The Boc group renders the compound stable under basic conditions while allowing selective deprotection under acidic conditions, making it a critical intermediate in pharmaceutical synthesis, particularly for amine protection in peptide chemistry and drug discovery .

Properties

IUPAC Name |

2,2-dimethyl-N-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQRSEOEXIQMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362949 | |

| Record name | 4-tert-butylcarbonylaminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199786-25-9 | |

| Record name | 4-tert-butylcarbonylaminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylcarbonylaminopiperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylcarbonylaminopiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

Chemistry: 4-Tert-butylcarbonylaminopiperidine is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing selective reactions at other sites on the molecule .

Biology: In biological research, this compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists .

Medicine: The compound is a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer .

Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 4-tert-butylcarbonylaminopiperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as a precursor to compounds that inhibit enzymes or block receptors. The tert-butylcarbonyl group provides steric hindrance, which can influence the binding affinity and selectivity of the resulting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-tert-Butylpiperidine

- Structure: Lacks the Boc-amino group, with a tert-butyl substituent directly at the piperidine’s 4-position.

- Molecular Formula : C₉H₁₉N; Molecular Weight : 141.25 g/mol.

- Properties : Higher basicity due to the unshielded amine group. Increased lipophilicity compared to unsubstituted piperidine but less than Boc-protected derivatives.

- Applications: Used as a ligand in organometallic catalysis and as a building block in agrochemical synthesis .

4-Methylpiperidine Derivatives (e.g., (4-methylpiperidin-1-yl)(phenyl)methanone)

- Structure : A methyl group at the 4-position and a phenyl carbonyl group at the amine.

- Properties : Reduced steric hindrance compared to tert-butyl or Boc groups. The carbonyl group enhances electrophilicity, favoring nucleophilic reactions.

- Synthesis : Prepared via standard Schlenk techniques, as described for analogous piperidine derivatives .

4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine

- Structure: Incorporates an additional 4-aminobenzyl group at the piperidine’s 1-position.

- Molecular Formula : C₁₇H₂₇N₃O₂; Molecular Weight : 305.41 g/mol.

- The Boc group retains acid-labile protection, enabling selective functionalization.

- Applications : Serves as a bifunctional intermediate in targeted drug delivery systems .

Physicochemical and Reactivity Differences

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reactivity |

|---|---|---|---|---|

| 4-Tert-butylcarbonylaminopiperidine | 200.28 | Boc-protected amine | Low in water; soluble in DCM/THF | Acid-labile deprotection; stable in bases |

| 4-tert-Butylpiperidine | 141.25 | Tert-butyl, unshielded amine | Insoluble in water; soluble in ether | Highly basic; prone to protonation |

| 4-Methylpiperidine derivatives | ~190–220 | Methyl, phenyl carbonyl | Moderate in polar solvents | Electrophilic at carbonyl; nucleophilic at amine |

| 4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine | 305.41 | Boc, aminobenzyl | Low in water; soluble in DMF | Dual reactivity: Boc deprotection & aromatic substitution |

Biological Activity

Overview

4-Tert-butylcarbonylaminopiperidine (CAS No. 199786-25-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a tert-butylcarbonyl group. This structural configuration contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2O |

| Molecular Weight | 220.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, affecting synaptic transmission.

Case Studies and Research Findings

-

Anticancer Activity:

A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against various tumor types. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent. -

Neuroprotective Effects:

Research has indicated that this compound exhibits neuroprotective properties in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for treating conditions like Alzheimer's disease. -

Antimicrobial Properties:

Preliminary studies demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Piperidine | Alkaloid | Antidepressant properties |

| Tert-butylamine | Amine | Limited biological activity |

| N-Acetylpiperidine | Acetyl derivative | Mild analgesic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.